3-Amino-7-bromoisoquinoline-4-carbonitrile
Overview
Description
3-Amino-7-bromoisoquinoline-4-carbonitrile: is a chemical compound with the molecular formula C₁₀H₆BrN₃ and a molecular weight of 248.07 g/mol . It is a useful research chemical, often employed in various scientific studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-7-bromoisoquinoline-4-carbonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and the use of efficient catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 3-Amino-7-bromoisoquinoline-4-carbonitrile can undergo nucleophilic substitution reactions due to the presence of the bromine atom.
Coupling Reactions: As mentioned, the Suzuki–Miyaura coupling is a key reaction for forming carbon–carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are often employed in these reactions.
Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reactants used. For example, coupling reactions can produce various substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry: 3-Amino-7-bromoisoquinoline-4-carbonitrile is used in the synthesis of complex organic molecules and as a building block in medicinal chemistry .
Biology and Medicine: This compound is valuable in the development of pharmaceuticals and biologically active molecules. It can be used in the synthesis of potential drug candidates.
Industry: In the industrial sector, it is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The specific mechanism of action for 3-Amino-7-bromoisoquinoline-4-carbonitrile depends on its application. In general, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The pathways involved can vary widely based on the context of its use, such as in medicinal chemistry or material science.
Comparison with Similar Compounds
- 3-Amino-7-chloroisoquinoline-4-carbonitrile
- 3-Amino-7-fluoroisoquinoline-4-carbonitrile
Uniqueness: The presence of the bromine atom in 3-Amino-7-bromoisoquinoline-4-carbonitrile imparts unique reactivity and properties compared to its chloro and fluoro analogs
Properties
IUPAC Name |
3-amino-7-bromoisoquinoline-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrN3/c11-7-1-2-8-6(3-7)5-14-10(13)9(8)4-12/h1-3,5H,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUAUULRZLRULB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=NC=C2C=C1Br)N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60737865 | |
Record name | 3-Amino-7-bromoisoquinoline-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1382847-98-4 | |
Record name | 3-Amino-7-bromoisoquinoline-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60737865 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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